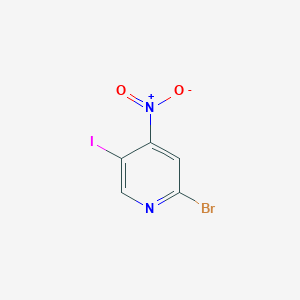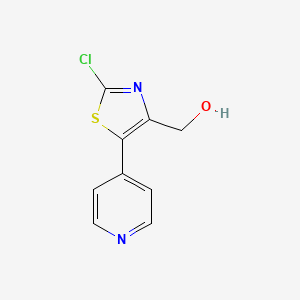
(2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol is a heterocyclic compound that contains both a thiazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol typically involves the reaction of 2-chlorothiazole with 4-pyridylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The resulting product is then subjected to a reduction reaction using a reducing agent like sodium borohydride to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of (2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-1,3-thiazol-5-yl)methanol: Similar structure but lacks the pyridine ring.
(4-Chloro-pyridin-2-yl)methanol: Contains a pyridine ring but lacks the thiazole ring.
Uniqueness
(2-Chloro-5-(pyridin-4-yl)thiazol-4-yl)methanol is unique due to the presence of both the thiazole and pyridine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H7ClN2OS |
|---|---|
Molecular Weight |
226.68 g/mol |
IUPAC Name |
(2-chloro-5-pyridin-4-yl-1,3-thiazol-4-yl)methanol |
InChI |
InChI=1S/C9H7ClN2OS/c10-9-12-7(5-13)8(14-9)6-1-3-11-4-2-6/h1-4,13H,5H2 |
InChI Key |
HECQPEVZJUWELX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=C(S2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-[4-(2,4-diaminopyrimidin-5-yl)butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid](/img/structure/B15054870.png)
![5-(2-(3-Fluorophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B15054875.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B15054882.png)
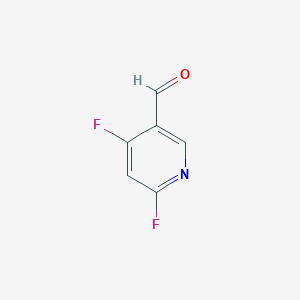
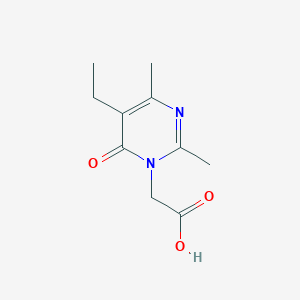


![1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B15054931.png)
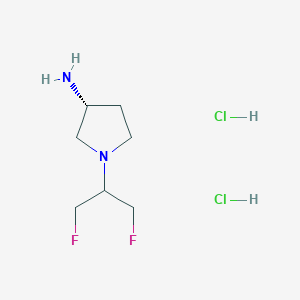

![6-Amino-8-iodo-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B15054941.png)


